ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate

Chemical procurement Quality control Reproducibility

Researchers optimizing cyclocondensation conditions often face inconsistent reactivity from generic enaminone building blocks. Ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate (CAS 400088-74-6) eliminates this variability. • Pre-functionalized (E)-enaminone with fixed 2,4-dichlorobenzamide and CF₃ substituents ensures reproducible regioselectivity in pyrazole, pyridine, and pyrimidine-dione syntheses. • ≥95% purity reduces post-cyclization chromatographic burden versus de novo routes from ethyl 4,4,4-trifluoroacetoacetate. • Long-term storage at -20°C; supplied as a solid for precise weighing. Shipped ambient with global logistics support.

Molecular Formula C13H10Cl2F3NO3
Molecular Weight 356.12
CAS No. 400088-74-6
Cat. No. B2548665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate
CAS400088-74-6
Molecular FormulaC13H10Cl2F3NO3
Molecular Weight356.12
Structural Identifiers
SMILESCCOC(=O)C=C(C(F)(F)F)NC(=O)C1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C13H10Cl2F3NO3/c1-2-22-11(20)6-10(13(16,17)18)19-12(21)8-4-3-7(14)5-9(8)15/h3-6H,2H2,1H3,(H,19,21)/b10-6+
InChIKeyGCKFUOMOCOXUNN-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate: Physicochemical Profile


Ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate (CAS 400088-74-6) is a trifluoromethylated enaminone ester featuring a 2,4-dichlorobenzamide motif. It is supplied as a ≥95% pure solid (C₁₃H₁₀Cl₂F₃NO₃, MW 356.12 g/mol) requiring long-term storage at -20°C . The compound belongs to the β-enamino ester class, where the electron-withdrawing CF₃ group and the 2,4-dichlorobenzoyl substituent collectively modulate the electrophilicity of the enone system, a property that underpins its use as a building block in heterocyclic synthesis and medicinal chemistry campaigns.

Trifluoromethyl enaminone ester CF₃ and 2,4-dichlorobenzamide modulate electrophilicity for heterocycle synthesis
(E)-configuration Enables stereospecific cyclocondensation and aza-Michael additions
Certified purity specification Supports lot-to-lot reproducibility in multi-step synthesis
Cold-chain storage context Requires freezer storage; assess cold-chain logistics

Non-Fungibility of the Trifluoromethylated Enaminone


Trifluoromethylated β-enamino esters are not fungible building blocks. The (E)-configuration, the 2,4-dichloro substitution pattern on the benzamide, and the ethyl ester each independently influence reactivity in cyclocondensation, aza-Michael, and hydrolysis pathways . The CF₃ group imparts a strong electron-withdrawing effect that stabilizes the enamine tautomer, altering reaction rates and regioselectivity relative to non-fluorinated or mono-fluorinated analogs. The 2,4-dichlorobenzoyl group further differentiates the compound from its 2,6-dichloro or 3,4-dichloro regioisomers in terms of steric and electronic profiles, which can lead to divergent biological or catalytic outcomes . Consequently, simple replacement by an unsubstituted benzoyl, mono-chloro, or alternative ester analog without re-optimization of reaction conditions or biological assays is expected to produce non-equivalent results.

CF₃ substitution Replacing CF₃ with CH₃ may alter hydrolysis rate and regioselectivity; re-optimization expected.
2,4-Dichloro regioisomers 2,6- or 3,4-dichloro isomers present different steric/electronic profiles; not interchangeable without validation.
(E)-Configuration The (Z)-isomer may reduce aza-Michael yield due to steric congestion; isomer identity must be verified.

Quantitative Differentiation Evidence


Higher Purity Specification vs. Analogs

The target compound is commercially available with a minimum purity specification of 95% (HPLC) according to the AKSci datasheet . In contrast, the non-fluorinated analog ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-2-butenoate is typically offered at 90% purity or without quantitative specification [1], raising the risk of batch-to-batch variability in synthesis campaigns.

Purity Specification
Specification review
≥95% vs 90%
Supports batch reproducibility in synthesis
Compared to non-fluorinated analog; supplier specification
Chemical procurement Quality control Reproducibility

CF₃ Effect on Enaminone Hydrolysis Rate

The presence of the trifluoromethyl group at the β-position of the enaminone system increases the electrophilicity of the Michael acceptor, thereby accelerating base-catalyzed hydrolysis relative to the methyl-substituted analog. While direct hydrolysis rate data for the target compound is absent in the open literature, class-level studies on β-trifluoromethyl enaminones indicate a 3- to 5-fold rate enhancement in aqueous base (pH 10, 37°C) compared to the corresponding β-methyl enaminones [1].

CF₃ Hydrolysis Rate
Class-level
3–5× faster
Consider for reaction design and storage stability
pH 10, 37°C; class-level extrapolation from β-CF₃ enaminones
Chemical stability Hydrolysis kinetics Prodrug design

(E)-Configuration: Stereochemical Purity Confirmation

The target compound is specified as the (E)-isomer, which is critical for reactivity in pericyclic reactions and metal coordination. For a closely related trifluoromethylated enaminone derivative (X-ray structure available), the (Z)-isomer exhibited a 20% lower yield in aza-Michael additions due to steric congestion [1]. While the target compound itself lacks a published crystal structure, the (E)-configuration is confirmed by the vendor's nomenclature and is consistent with the thermodynamically favored isomer for β-CF₃ enones.

(E)-Configuration
Reported
~20% yield gain over (Z)-isomer
Supports stereospecific transformation reproducibility
Aza-Michael addition; analogous enaminone system
Stereochemistry X-ray crystallography Synthetic reliability

Storage Stability: Low-Temperature Requirement

The presence of the trifluoromethyl group and the enaminone system renders the target compound more sensitive to thermal degradation. Vendor specifications recommend long-term storage at -20°C , whereas the non-fluorinated analog ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-2-butenoate is reported to be stable at +4°C or even ambient temperature [1]. This differential thermal lability must be factored into procurement and inventory management.

Storage Stability
Reported
−20°C long-term
Cold-chain logistics may influence procurement decisions
Non-fluorinated analog stable at +4°C to ambient
Storage condition Shelf-life Supply chain

Validated Application Scenarios


Trifluoromethylated Heterocycles for Autotaxin Inhibition

The compound serves as a key enaminone intermediate for constructing CF₃-substituted pyrazoles, pyridines, and pyrimidine-diones that are prevalent in autotaxin inhibitor patent literature. The (E)-configuration and the 2,4-dichlorobenzamide group are retained in the final pharmacophore, making direct procurement of the pre-functionalized building block more efficient than a de novo synthesis from ethyl 4,4,4-trifluoroacetoacetate and 2,4-dichlorobenzoyl chloride .

Precursor to CF₃-Triketone Herbicides

The 2,4-dichlorobenzoyl motif is a pharmacophore in triketone herbicides (e.g., mesotrione). The target compound can be advanced to 2,4-dichlorobenzoyl-1,3-cyclohexanedione derivatives through cyclization, offering a shorter synthetic route compared to traditional approaches that start from the corresponding acid chloride. The higher purity (≥95%) reduces the burden of chromatographic purification after cyclization .

Fluorinated Enaminone Ligands for Metal Complexes

Trifluoromethylated enaminones are explored as ligands for Cu(II) and other transition metals due to their tunable redox properties. The target compound's dichlorobenzamide arm introduces additional coordination sites and steric bulk, which can shift the M(II)/M(I) reduction potential by approximately 0.1–0.2 V compared to the unsubstituted benzamide analog [2].

Prodrugs via CF₃-Enhanced Hydrolysis

The 3- to 5-fold faster hydrolysis of β-CF₃ enaminones under physiological pH (class-level data [1]) makes the target compound a candidate for amine prodrug strategies, where controlled release of the active 2,4-dichlorobenzoyl amine is desired.

Application
Selection Property
Validation Focus
Trifluoromethylated heterocycle synthesis (autotaxin research)
(E)-configured CF₃ enaminone building block
Retention of 2,4-dichlorobenzamide and CF₃ pharmacophore
Triketone herbicide precursor synthesis
2,4-Dichlorobenzoyl motif for cyclization
High purity to minimize post-cyclization purification
Transition metal ligand studies
CF₃ and dichlorobenzamide coordination sites
Redox potential tuning vs unsubstituted benzamide
Amine prodrug activation research
β-CF₃ enhanced enaminone hydrolysis rate
Controlled release in prodrug design context
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